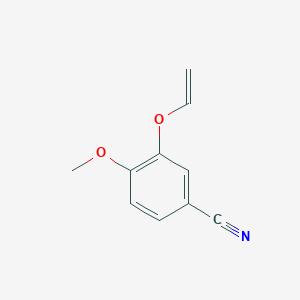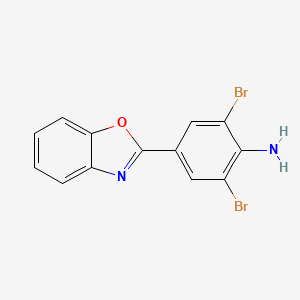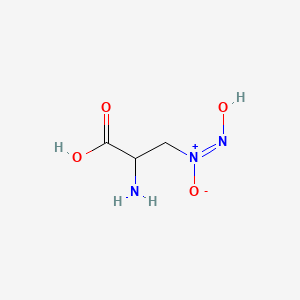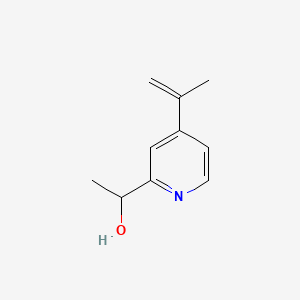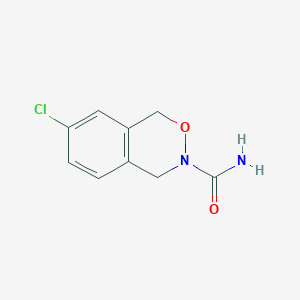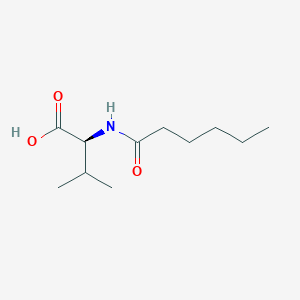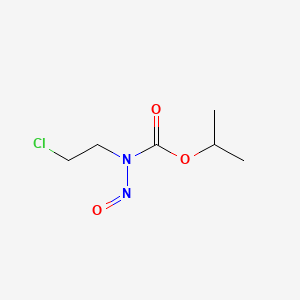![molecular formula C18H27NO4 B13813763 Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate CAS No. 57958-47-1](/img/structure/B13813763.png)
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is an organic compound with a complex structure that includes ethoxy, oxopropyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 3-oxopropanoate with 3-ethoxy-3-oxopropylamine and 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-(methyl)amino]propanoate
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-(ethyl)amino]propanoate
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-(isopropyl)amino]propanoate
Uniqueness
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical reactions.
Properties
CAS No. |
57958-47-1 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate |
InChI |
InChI=1S/C18H27NO4/c1-3-22-17(20)11-14-19(15-12-18(21)23-4-2)13-10-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 |
InChI Key |
NSGQKWOLICRDEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCC1=CC=CC=C1)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


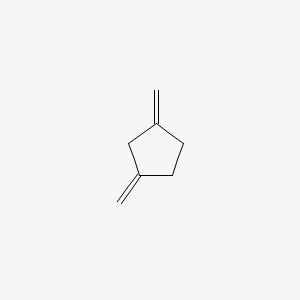
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)
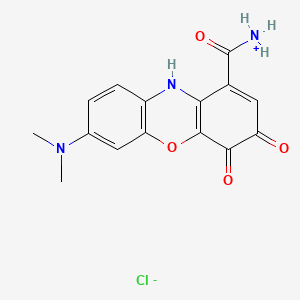
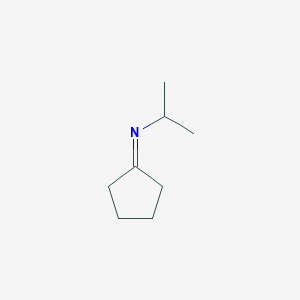
![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)
